ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in medicinal chemistry and material science. This compound features a thiazolopyrimidine core, which is known for its biological activity and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through condensation and substitution reactions. Common reagents used in these reactions include ethyl acetoacetate, benzyl bromide, and methoxybenzaldehyde, under conditions such as reflux in ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound for drug development, particularly in the treatment of diseases like cancer or infectious diseases.
Industry: In material science, the compound could be used to develop new polymers or coatings with specific properties, such as enhanced durability or biocompatibility.
Mechanism of Action
The mechanism by which ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Benzylidene Derivatives: Compounds with similar benzylidene groups, such as 4-(benzyloxy)-3-ethoxybenzaldehyde.
Uniqueness
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of a thiazolopyrimidine core with multiple aromatic substituents. This structural complexity provides a diverse range of potential interactions and applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C33H32N2O6S |
---|---|
Molecular Weight |
584.7g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H32N2O6S/c1-5-39-27-18-23(12-17-26(27)41-20-22-10-8-7-9-11-22)19-28-31(36)35-30(24-13-15-25(38-4)16-14-24)29(32(37)40-6-2)21(3)34-33(35)42-28/h7-19,30H,5-6,20H2,1-4H3/b28-19- |
InChI Key |
NOSPBYXFUPSOEG-USHMODERSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCC5=CC=CC=C5 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.